potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

CAS No.: 2866316-85-8

Cat. No.: VC20443704

Molecular Formula: C8H10KNO2

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866316-85-8 |

|---|---|

| Molecular Formula | C8H10KNO2 |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate |

| Standard InChI | InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | MDMVUJJVWAQMAP-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC(=C(N1)C)CC(=O)[O-].[K+] |

Introduction

Structural Characteristics

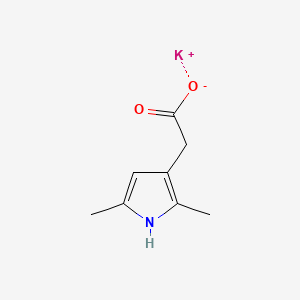

Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate consists of a pyrrole ring substituted with methyl groups at positions 2 and 5, linked to an acetate group at position 3. The potassium ion stabilizes the carboxylate anion, forming a salt. Key structural details include:

-

Molecular Formula: C₈H₁₀KNO₂

-

SMILES: CC1=CC(=C(N1)C)CC(=O)[O-].[K+]

-

InChIKey: MDMVUJJVWAQMAP-UHFFFAOYSA-M

-

IUPAC Name: potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

The pyrrole ring’s aromaticity and electron-rich nature influence the compound’s reactivity, while the acetate group enhances solubility in polar solvents.

Synthesis and Preparation

The synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate likely involves neutralizing the parent acid, 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, with potassium hydroxide. The reaction proceeds as follows:

This method mirrors standard salt-forming reactions for carboxylic acids. Industrial-scale production would prioritize optimizing reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity.

Physicochemical Properties

The compound’s properties are critical for its handling and application in research:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 191.27 g/mol | |

| CAS Number | 2866316-85-8 | |

| Predicted LogP | Not reported | – |

| Solubility | Likely polar-solvent soluble | – |

The absence of experimental LogP or solubility data highlights gaps in current characterization efforts.

Predicted Collision Cross-Section (CCS) Analysis

Collision cross-section values, predicted via computational models, offer insights into the compound’s behavior in mass spectrometry. Data for the parent acid, 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, include:

These CCS values reflect the ion’s size and shape, aiding in its identification during metabolomic or proteomic analyses . The potassium adduct’s CCS remains uncharacterized but would differ due to the ion’s larger atomic radius.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume